molecular formula C11H23ClN2O3 B11854889 tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride

tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B11854889
M. Wt: 266.76 g/mol
InChI Key: NTLPYBLNJURVJU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is a chiral azetidine derivative characterized by a tert-butyloxycarbonyl (Boc)-protected amine group, a 3-amino-1-hydroxypropyl substituent on the azetidine ring, and a hydrochloride counterion. This compound is of interest in medicinal chemistry and drug development due to its structural complexity, which combines rigidity (azetidine ring) with functional groups (amine, hydroxyl) that enhance solubility and enable further derivatization. The Boc group serves as a protective moiety for the amine, facilitating selective reactions during synthesis .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-7-5-8(13)9(14)4-6-12;/h8-9,14H,4-7,12H2,1-3H3;1H

InChI Key

NTLPYBLNJURVJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(CCN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to convert the azetidine ring to more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as ketones and aldehydes.

    Reduction: Reduced derivatives with saturated azetidine rings.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is primarily related to its ability to interact with biological targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous azetidine derivatives. Below is a detailed analysis based on molecular structure, physicochemical properties, and applications.

Structural Similarities and Key Differences
Compound Name CAS Number Molecular Weight Key Substituents Similarity Index Reference
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride EN300-45198804 (estimated) 267.51 (calculated) 3-amino-1-hydroxypropyl, Boc, HCl
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride 1170108-38-9 237.71 Azetidin-3-ylmethyl, Boc, HCl 0.97
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate 325775-44-8 186.25 3-aminomethyl, Boc 0.90
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate 209530-92-7 309.32 2-nitropyridinyloxymethyl, Boc

Key Observations :

Functional Group Variations: The target compound’s 3-amino-1-hydroxypropyl group distinguishes it from tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (azetidin-3-ylmethyl substituent) and tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (simpler aminomethyl group). The nitro-pyridine derivative (CAS 209530-92-7) introduces an aromatic nitro group, which may confer distinct electronic properties and reactivity, but lacks the hydroxyl and amine functionalities critical for interactions in biological systems .

Impact of Hydrochloride Salt: The hydrochloride form of the target compound and tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9) improves crystallinity and stability compared to free-base analogs like tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) .

Commercial Availability and Cost
  • The target compound is likely rare and expensive, akin to (S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate (priced at $4,000/g in 2017) . Its complex synthesis and protective group requirements contribute to its high cost compared to simpler analogs like tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate .

Biological Activity

tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is a compound that belongs to the class of azetidines, characterized by a four-membered nitrogen-containing ring. Its unique structural features, including the tert-butyl group and the amino and hydroxy functionalities, suggest potential biological activities that warrant investigation.

  • Molecular Formula : C10H19ClN2O3
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 152537-03-6

The compound's structure contributes to its reactivity and potential interactions within biological systems. The presence of both amino and hydroxy groups may enhance its solubility and bioavailability, critical factors in pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Preliminary studies indicate that compounds with similar azetidine structures exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

The biological activity of azetidines can often be attributed to their ability to interact with specific biological targets, such as enzymes or receptors. The amino and hydroxy groups in this compound may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that azetidine derivatives can exhibit significant antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.
  • Antitumor Effects : A study on azetidine derivatives indicated that they could inhibit cancer cell proliferation in various cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays, revealing that this compound exhibited lower cytotoxicity compared to established chemotherapeutic agents, indicating a favorable safety profile.

Data Tables

Biological Activity Tested Compound IC50/MIC Value Reference
AntimicrobialAzetidine derivative32 µg/mL (S. aureus)
AntitumorRelated azetidineLow µM (MCF-7)
Cytotoxicitytert-butyl derivativeHigher than standard agents

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions:

  • Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to azetidine via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2: Functionalization of the azetidine ring at the 2-position. For example, alkylation or nucleophilic substitution to introduce the 3-amino-1-hydroxypropyl moiety. Reaction conditions may require anhydrous solvents (e.g., DMF) and catalysts like Pd(OAc)₂ for cross-coupling .
  • Step 3: Deprotection of the Boc group using HCl in dioxane or TFA, followed by isolation of the hydrochloride salt . Key Considerations: Use of protecting groups to prevent side reactions and purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the azetidine ring, Boc group, and substituent regiochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern.
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing. SHELXL is widely used for refining crystallographic data .
  • HPLC: Chiral HPLC to assess enantiopurity if stereocenters are present .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry: Serves as a scaffold for developing β-lactamase inhibitors or kinase modulators due to the azetidine ring’s conformational rigidity .
  • Chemical Biology: Used to study enzyme-substrate interactions, leveraging its amino and hydroxyl groups for bioconjugation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the 3-amino-1-hydroxypropyl substituent?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while additives like 4Å molecular sieves reduce moisture interference .
  • Catalysis: Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination) improves regioselectivity. Use ligands such as XPhos for efficient C–N bond formation .
  • Temperature Control: Lower temperatures (−20°C to 0°C) minimize side reactions like epimerization . Example Optimization Table:
ConditionYield (%)Purity (%)
DMF, 25°C, no catalyst3580
DMF, 0°C, Pd/XPhos7295

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved for diastereomeric mixtures?

  • Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish diastereomers. For example, NOESY can identify spatial proximity of protons in rigid azetidine derivatives .
  • Crystallographic Validation: Resolve ambiguities via single-crystal X-ray diffraction. SHELX programs enable refinement of twinned or high-symmetry crystals .
  • Dynamic HPLC: Employ temperature-controlled chiral columns to separate enantiomers and quantify ratios .

Q. What strategies mitigate epimerization during Boc deprotection in stereosensitive derivatives?

  • Acid Choice: Use milder acids (e.g., HCl in dioxane) instead of TFA to reduce racemization .
  • Low-Temperature Deprotection: Perform reactions at −10°C to slow kinetic pathways favoring epimerization .
  • In Situ Trapping: Add scavengers like triethylsilane to quench reactive intermediates .

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